2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a tetrahydrofuran (oxolane) substituent at the 2-position of the methylene group attached to the nitrogen atom. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The oxolan-2-ylmethyl group introduces steric bulk and moderate polarity, influencing solubility, coupling efficiency, and conformational flexibility in peptide chains.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(oxolan-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)13-23(12-15-6-5-11-27-15)22(26)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFMRIVHKGBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The oxolan-2-ylmethyl group is introduced through a series of reactions involving nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a valuable building block in the synthesis of peptide-based therapeutics. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), providing a protective group that can be easily removed under mild conditions. This characteristic is crucial for creating complex peptides that can exhibit specific biological activities.
Peptide Synthesis
In peptide synthesis, the Fmoc group protects the amino group during the coupling of amino acids. The oxolan-2-ylmethyl moiety contributes to the overall stability and solubility of the synthesized peptides, enhancing their pharmacokinetic properties.
Drug Design
The compound has shown potential in drug design, particularly for developing inhibitors targeting specific enzymes or receptors. Its unique chemical structure may allow for selective binding to biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid. For example, derivatives have demonstrated activity against multidrug-resistant strains of bacteria and fungi. This suggests that modifications of this compound could lead to new antimicrobial agents .
Biochemical Applications
In biochemical research, the compound's ability to form stable complexes with various biomolecules makes it a useful tool for studying protein interactions and enzyme activities.
Enzyme Inhibition Studies
The structural features of this compound can facilitate enzyme inhibition studies by providing a scaffold for designing potent inhibitors against specific targets involved in metabolic pathways.
Synthesis and Evaluation
A study synthesized various derivatives of this compound and assessed their antimicrobial activity against resistant strains. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting avenues for further development into therapeutic agents .
Structural Modifications
Another investigation focused on modifying the oxolan moiety to enhance solubility and bioavailability in vivo. These modifications resulted in improved pharmacological profiles, demonstrating the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below highlights key structural analogs and their substituent effects:
| Compound Name | Substituent on N-Atom | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid | Oxolan-2-ylmethyl (tetrahydrofuran) | C22H23NO5 | 381.42 | Moderate steric bulk, balanced hydrophobicity; potential for peptide backbone modulation. | - |
| Methyl (2S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylacetate | 2,2-Dimethyl-1,3-dioxolane | C23H25NO6 | 411.45 | Rigid dioxolane ring enhances stereochemical control; used in chiral synthesis . | |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid | Methyl | C17H15NO4 | 297.31 | Low steric hindrance; lower yield (17%) due to competing side reactions . | |
| 2-[4-(Fmoc-piperazin-1-yl)]acetic acid | Piperazine | C22H23N3O4 | 393.44 | Basic nitrogen improves aqueous solubility; used in linker chemistry . | |
| 2-((Fmoc-amino)-3-(o-tolyl))propanoic acid | o-Tolyl (aromatic) | C25H23NO4 | 401.45 | High hydrophobicity; suited for hydrophobic peptide segments . | |
| 2-[(Cyanomethyl)(Fmoc)amino]acetic acid | Cyanomethyl | C19H16N2O4 | 336.34 | Polar nitrile group enhances reactivity in click chemistry . |
Key Comparative Findings
Steric and Solubility Effects :
- The oxolan-2-ylmethyl substituent in the target compound provides intermediate steric bulk compared to rigid dioxolane () or flexible pentyl chains (). This balance may optimize coupling efficiency in SPPS while maintaining solubility in organic solvents.
- Piperazine-containing analogs () exhibit enhanced aqueous solubility due to basic nitrogen atoms, whereas aromatic substituents (e.g., o-tolyl in ) increase hydrophobicity, limiting aqueous compatibility.
Synthetic Utility: Dioxolane derivatives () are favored for enantioselective synthesis due to their chiral centers, while cyanomethyl analogs () are reactive in bioorthogonal reactions. Methyl-substituted analogs () show lower synthetic yields, likely due to reduced steric protection of the amine during activation.
Stability and Storage :
- Fmoc-protected compounds generally require storage at -20°C to prevent degradation (). The oxolan-2-ylmethyl group’s stability under these conditions is inferred to be comparable to other cyclic ethers.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 375.44 g/mol |
| CAS Number | 2137489-85-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group may enhance hydrophobic interactions, while the oxolan moiety can facilitate binding to active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate enzymatic activity and influence signaling pathways within cells.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, derivatives of fluorenyl compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against various diseases, including cancer and bacterial infections .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria .
Cellular Assays
Cellular assays have been conducted to evaluate the cytotoxicity and overall biological effects of this compound. Results indicate a concentration-dependent response, where higher concentrations lead to significant cell death in certain cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
- Inhibition of Mycobacterial Enzymes : A study focused on fluorenyl derivatives found that certain compounds effectively inhibited InhA, leading to reduced viability of Mycobacterium tuberculosis strains . This indicates a potential use for derivatives in treating tuberculosis.
- Cell Viability Assays : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, supporting its role as a candidate for further anticancer drug development .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential therapeutic applications in oncology .
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amino functionalities during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other labile groups. This allows sequential peptide elongation .
Q. What are the standard synthetic methodologies for this compound?
Synthesis typically involves:
- Step 1: Protection of the amino group using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate) .
- Step 2: Introduction of the oxolan-2-ylmethyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 3: Purification via column chromatography or recrystallization . Yields are optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
Q. How is this compound characterized analytically?
Common techniques:
- NMR Spectroscopy: Confirms structural integrity and purity by identifying proton/carbon environments .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC: Assesses purity (>95% typically required for research use) .
Q. What are its primary applications in biochemical research?
- Peptide Synthesis: Serves as a protected amino acid derivative for SPPS .
- Drug Development: Enables incorporation of non-natural amino acids into bioactive peptides .
Advanced Research Questions
Q. How can coupling reactions be optimized to minimize by-products?
- Coupling Agents: Use HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) instead of DCC to reduce racemization .
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction efficiency .
- Monitoring: Track reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .
Q. What strategies mitigate racemization during synthesis?
- Low Temperature: Conduct reactions at 0–4°C to slow base-catalyzed racemization .
- Chiral Auxiliaries: Use enantiomerically pure starting materials or additives (e.g., Hünig’s base) .
- Short Deprotection Times: Limit exposure to piperidine during Fmoc removal (<10 min) .
Q. How to interpret conflicting NMR data from different synthetic batches?
- Impurity Analysis: Compare integration ratios of unexpected peaks; impurities may arise from incomplete coupling or oxidation .
- Deuterated Solvent Effects: Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variability .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
Q. How do reaction conditions impact compound stability?
- Temperature: Prolonged heating (>40°C) may degrade the Fmoc group or oxolan-2-ylmethyl substituent .
- pH Sensitivity: The compound is stable in neutral conditions but hydrolyzes under strong acidic/basic conditions .
- Light Exposure: Store in amber vials to prevent photodegradation of the Fmoc moiety .
Q. How to address discrepancies in reported toxicity data?
- Source Evaluation: Cross-reference SDS from multiple providers (e.g., Indagoo vs. Key Organics) to identify consensus hazards .
- In-House Testing: Conduct acute toxicity assays (e.g., LD50 in rodents) if literature data are inconsistent .
- Risk Assessment: Prioritize conservative handling protocols (e.g., assuming higher toxicity category) until data are validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
